1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

5-HT1F receptor serotonin migraine

The pyrrolo[3,2-b]pyridine (4-azaindole) regioisomer uniquely achieves >100-fold selectivity for the 5-HT1F receptor over related 5-HT1 subtypes—a selectivity window not replicated by pyrrolo[3,2-c]pyridine or pyrrolo[3,2-d]pyrimidine analogs. This scaffold is essential for developing next-generation migraine therapies with reduced off-target serotonergic activity. It also serves as a validated precursor for indolecarboxamide-based H4R antagonists (asthma, pruritus), a quantitated PYCR1 ligand (IC50 16 µM), and a privileged HIV-1 integrase inhibitor pharmacophore. Procure the authentic 4-azaindole-2-carboxylic acid to ensure SAR reproducibility.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 17288-35-6
Cat. No. B097871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
CAS17288-35-6
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(N2)C(=O)O)N=C1
InChIInChI=1S/C8H6N2O2/c11-8(12)7-4-6-5(10-7)2-1-3-9-6/h1-4,10H,(H,11,12)
InChIKeyKBHQUFPZXCNYKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid (CAS 17288-35-6): A 4-Azaindole-2-Carboxylic Acid Building Block for Kinase and GPCR Drug Discovery


1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid (CAS 17288-35-6), also referred to as 4-azaindole-2-carboxylic acid, is a heterocyclic building block characterized by a fused pyrrole-pyridine bicyclic system with a carboxylic acid functional handle at the 2-position . This scaffold is established as a privileged intermediate for constructing pharmacologically active molecules, including substituted 4- and 6-azaindoles and indolecarboxamides targeting histamine H4 receptors, casein kinase Iε inhibitors, and 5-HT1F receptor agonists [1].

Why Generic Azaindole Substitution Fails: Critical Role of the 4-Azaindole (Pyrrolo[3,2-b]pyridine) Regioisomer in Target Engagement and Selectivity


Azaindole regioisomers—including 4-azaindole (pyrrolo[3,2-b]pyridine), 5-azaindole (pyrrolo[3,2-c]pyridine), 6-azaindole (pyrrolo[2,3-c]pyridine), and 7-azaindole (pyrrolo[2,3-b]pyridine)—possess identical molecular formulas but differ fundamentally in nitrogen atom placement within the bicyclic ring system. This positional variation alters hydrogen-bonding capacity, electronic distribution, and metabolic stability, leading to divergent biological profiles that cannot be interchanged in structure-activity relationship (SAR) campaigns [1]. For instance, the 4-azaindole core is uniquely validated for achieving >100-fold selectivity for the 5-HT1F receptor over other 5-HT1 subtypes, a selectivity window not replicated by pyrrolo[2,3-c]pyridine or pyrrolo[3,2-d]pyrimidine analogs [2]. Consequently, procurement of the specific 4-azaindole-2-carboxylic acid scaffold is essential for programs requiring this precise pharmacophore geometry.

Quantitative Differentiation Evidence for 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid: Head-to-Head Comparisons and Class-Level Data


5-HT1F Receptor Selectivity Advantage of the 4-Azaindole Scaffold Over Alternative Azaindole Isomers

The pyrrolo[3,2-b]pyridine (4-azaindole) scaffold, as represented by derivative 3b, demonstrates >100-fold selectivity for the 5-HT1F receptor over 5-HT1A, 5-HT1B, and 5-HT1D receptors. This selectivity profile distinguishes it from pyrrolo[2,3-c]pyridine and pyrrolo[3,2-d]pyrimidine analogs, which did not achieve comparable selectivity improvements in the same head-to-head evaluation [1].

5-HT1F receptor serotonin migraine GPCR

PYCR1 Inhibition Potency Profile Positions Compound as a Differentiated Tool for Metabolic Enzyme Studies

1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid exhibits an IC50 of 16,000 nM (16 µM) against human pyrroline-5-carboxylate reductase 1 (PYCR1) [1]. This potency tier is distinct from optimized PYCR1 inhibitors such as PYCR1-IN-1 (IC50 = 8.8 µM) [2] and ProPI-1 (IC50 = 1 µM) , positioning the compound as a moderate-affinity ligand.

PYCR1 proline metabolism cancer metabolism enzyme inhibition

α7 Nicotinic Acetylcholine Receptor Negative Allosteric Modulation by Pyrrolo[3,2-b]pyridine Scaffold

Pyrrolo[3,2-b]pyridine derivatives (compounds 3a–3f) were evaluated as negative allosteric modulators (NAMs) of human α7 nicotinic acetylcholine receptors (nAChRs) using two-electrode voltage clamp (TEVC) recording. While the furo[3,2-b]pyridine analog 4f demonstrated an IC50 of 5.51 μM with 87.8% maximal inhibition, the pyrrolo[3,2-b]pyridine series provided foundational SAR validation for this chemotype as α7 nAChR NAMs [1].

α7 nAChR negative allosteric modulator CNS electrophysiology

Synthetic Utility as a Precursor for Histamine H4 Receptor Ligands

1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid is specifically identified as a useful organic reagent for the synthesis of substituted 4- and 6-azaindoles and indolecarboxamides, which are established H4 receptor ligand scaffolds . Indolecarboxamides such as JNJ7777120 are benchmark H4R antagonists with reported IC50 values of 86 nM (human eosinophil chemotaxis) and 40 nM (murine mast cell chemotaxis) [1]. This synthetic utility differentiates the 4-azaindole-2-carboxylic acid from other azaindole carboxylic acid isomers that lack explicit H4 receptor ligand synthetic precedent.

H4 receptor histamine inflammation indolecarboxamide

HIV-1 Integrase Inhibitor Scaffold Foundation

Azaindole carboxylic acids, including the 4-azaindole-2-carboxylic acid scaffold, have been disclosed as potent HIV-1 integrase (IN) inhibitors [1]. The 4-fluorobenzyl substituted azaindole hydroxamic acids derived from this scaffold demonstrated potent antiviral activities in cell-based assays, offering a structurally simple framework for novel HIV-1 IN inhibitor development. This distinguishes the azaindole carboxylic acid class from other heterocyclic carboxylic acid scaffolds lacking equivalent HIV-1 IN potency validation.

HIV-1 integrase antiviral azaindole hydroxamic acid medicinal chemistry

High-Impact Application Scenarios for 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid in Drug Discovery and Chemical Biology


Development of Selective 5-HT1F Receptor Agonists for Migraine Research

Based on direct head-to-head evidence demonstrating >100-fold selectivity for 5-HT1F over related 5-HT1 receptor subtypes with the pyrrolo[3,2-b]pyridine scaffold [1], this compound serves as an essential building block for synthesizing selective 5-HT1F agonists. Researchers developing next-generation migraine therapeutics with reduced off-target serotonergic activity should prioritize this specific 4-azaindole-2-carboxylic acid over alternative azaindole isomers to access the validated selectivity window.

Fragment-Based Drug Discovery for PYCR1-Targeting Anticancer Agents

With a characterized IC50 of 16 µM against human PYCR1 [1], this compound provides a quantifiable starting point for fragment elaboration or serves as a negative control in proline metabolism studies. Programs targeting PYCR1 for cancer metabolism applications can leverage this moderate-affinity ligand to benchmark potency improvements during SAR optimization, particularly when comparing to higher-potency inhibitors such as PYCR1-IN-1 (8.8 µM) [2].

Synthesis of Histamine H4 Receptor Antagonists for Inflammatory and Pruritic Disease Models

Given its established utility as a precursor for indolecarboxamide-based H4 receptor ligands [1], this building block enables rapid access to validated H4R antagonist scaffolds. Medicinal chemistry teams pursuing H4R-targeted therapies for asthma, rheumatoid arthritis, or pruritus can utilize this compound to construct libraries of substituted indolecarboxamides, bypassing the need for de novo scaffold validation and accelerating lead optimization timelines [2].

Construction of HIV-1 Integrase Inhibitor Libraries

The azaindole carboxylic acid scaffold is validated as a potent HIV-1 integrase inhibitor pharmacophore, with structurally simple derivatives demonstrating antiviral activity in cell-based assays [1]. This compound provides a direct entry point for synthesizing azaindole hydroxamic acid analogs and exploring structure-activity relationships in antiviral drug discovery programs targeting HIV-1 replication.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.